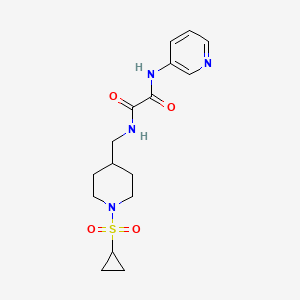

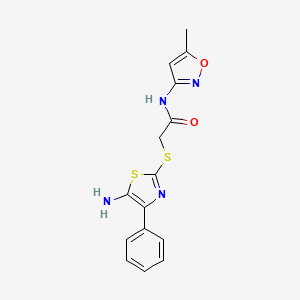

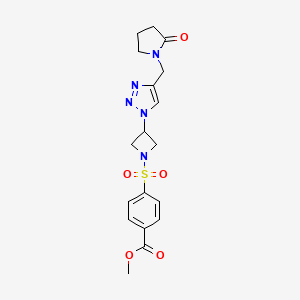

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in the early 2000s and has since been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing compounds with complex structures, including those similar to "N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide." These synthetic efforts aim to explore the chemical space for potential pharmaceutical applications. For example, the synthesis of beta-Piperidinoethylsulfides and their subsequent oxidation to intermediates containing both N-oxide and sulfone functions highlights the interest in sulfonamide derivatives for medicinal chemistry applications. This process involves a Cope-type elimination, leading to vinylsulfone products that can be further reacted to afford beta-aminoethylsulfones, which have been identified as inhibitors of cyclin-dependent kinase CDK2 (Griffin et al., 2006).

Anticancer Applications

Aromatic sulfonamides containing a condensed piperidine moiety have been studied for their potential as oxidative stress-inducing anticancer agents. A library of piperidine ring-fused aromatic sulfonamide compounds was synthesized and evaluated for their ability to induce oxidative stress and glutathione depletion in various cancer cell lines. Some compounds exhibited significant cytotoxic effects with low EC50 values, indicating their potential utility in cancer treatment (Madácsi et al., 2013).

Neurological Disorder Treatment

Compounds related to "this compound" have been investigated for their potential in treating neurological disorders. For instance, N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines were studied for their selectivity as 5-HT7 receptor antagonists, which could be relevant for developing treatments for central nervous system disorders. The research identified compounds with potent and selective 5-HT7 receptor antagonist activity, demonstrating distinct antidepressant-like and pro-cognitive properties in animal models (Canale et al., 2016).

Antibacterial Agents

The synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives , which possess a sulfinyl or sulfonyl group, demonstrates the exploration of such compounds for antibacterial applications. These derivatives were synthesized to assess their efficacy as antibacterial agents, highlighting the ongoing research into novel antibiotics (Miyamoto et al., 1987).

Propriétés

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c21-15(16(22)19-13-2-1-7-17-11-13)18-10-12-5-8-20(9-6-12)25(23,24)14-3-4-14/h1-2,7,11-12,14H,3-6,8-10H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRNATMQYSIYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[1-{[2-(diethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2592481.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592491.png)

![N-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2592493.png)

![1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B2592494.png)

![7-chloro-3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592500.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)